molecular formula C6H15NO2 B15256108 2-Ethoxy-3-methoxypropan-1-amine

2-Ethoxy-3-methoxypropan-1-amine

Cat. No.: B15256108
M. Wt: 133.19 g/mol
InChI Key: KREATHSVITXNTL-UHFFFAOYSA-N
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Description

2-Ethoxy-3-methoxypropan-1-amine is an organic compound with the molecular formula C6H15NO2 It is a derivative of propanamine, featuring both ethoxy and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3-methoxypropan-1-amine typically involves the reaction of 3-methoxypropan-1-amine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts such as copper or cobalt-based catalysts can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3-methoxypropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Primary or secondary amines.

    Substitution: Substituted amines.

Scientific Research Applications

2-Ethoxy-3-methoxypropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-methoxypropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methoxy groups can enhance the compound’s ability to cross cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes, altering their activity and leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-3-methoxypropan-1-amine is unique due to the presence of both ethoxy and methoxy groups, which enhance its solubility in organic solvents and its ability to interact with biological targets. This makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C6H15NO2

Molecular Weight

133.19 g/mol

IUPAC Name

2-ethoxy-3-methoxypropan-1-amine

InChI

InChI=1S/C6H15NO2/c1-3-9-6(4-7)5-8-2/h6H,3-5,7H2,1-2H3

InChI Key

KREATHSVITXNTL-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN)COC

Origin of Product

United States

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